molecular formula C18H11Cl2FN2O3 B6576637 (2Z)-N-acetyl-6,8-dichloro-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide CAS No. 312607-36-6

(2Z)-N-acetyl-6,8-dichloro-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide

Cat. No. B6576637
CAS RN: 312607-36-6
M. Wt: 393.2 g/mol
InChI Key: BCPWNZOMRXNGPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-N-acetyl-6,8-dichloro-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide, also known as NAC-DFC, is a novel chromene-based compound that has been recently synthesized and studied for its potential medicinal properties. The compound is a member of the chromene family, a group of compounds that are known to possess anti-inflammatory, anti-tumor, and antioxidant properties. NAC-DFC has been studied in vitro and in vivo for its potential therapeutic effects and has been found to demonstrate activity against several types of cancer, inflammation, and oxidative stress.

Scientific Research Applications

(2Z)-N-acetyl-6,8-dichloro-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide has been studied for its potential therapeutic effects in vitro and in vivo. In vitro studies have demonstrated that (2Z)-N-acetyl-6,8-dichloro-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide has anti-tumor, anti-inflammatory, and antioxidant properties. In vivo studies have shown that (2Z)-N-acetyl-6,8-dichloro-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide can inhibit the growth of tumors in mice, reduce inflammation in rats, and protect against oxidative stress in rats.

Mechanism of Action

The mechanism of action of (2Z)-N-acetyl-6,8-dichloro-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide is not yet fully understood. However, it is believed that (2Z)-N-acetyl-6,8-dichloro-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide may act as an inhibitor of cyclooxygenase-2 (COX-2) and nuclear factor kappa B (NF-kB), two enzymes which are involved in inflammation and tumor growth. Additionally, (2Z)-N-acetyl-6,8-dichloro-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide may also act as an antioxidant, scavenging reactive oxygen species and preventing oxidative damage.
Biochemical and Physiological Effects
(2Z)-N-acetyl-6,8-dichloro-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide has been shown to have anti-inflammatory, anti-tumor, and antioxidant properties. In vitro studies have shown that (2Z)-N-acetyl-6,8-dichloro-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide can inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor alpha (TNF-α) and interleukin-6 (IL-6). In vivo studies have demonstrated that (2Z)-N-acetyl-6,8-dichloro-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide can reduce inflammation in rats and inhibit the growth of tumors in mice. Additionally, (2Z)-N-acetyl-6,8-dichloro-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide has also been shown to protect against oxidative stress in rats.

Advantages and Limitations for Lab Experiments

(2Z)-N-acetyl-6,8-dichloro-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide has several advantages for use in lab experiments. The compound is relatively stable and can be stored at room temperature for extended periods of time. Additionally, the compound is soluble in a variety of organic solvents, making it easy to work with. However, (2Z)-N-acetyl-6,8-dichloro-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide is not water-soluble, which can limit its use in certain experiments.

Future Directions

The potential therapeutic effects of (2Z)-N-acetyl-6,8-dichloro-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide are still being studied, and there are many future directions for research. Additional studies are needed to further elucidate the mechanism of action of (2Z)-N-acetyl-6,8-dichloro-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide and to explore its potential effects on other diseases and conditions. Additionally, further studies are needed to investigate the safety and efficacy of (2Z)-N-acetyl-6,8-dichloro-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide in humans. Finally, future research should explore the potential synergistic effects of (2Z)-N-acetyl-6,8-dichloro-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide when used in combination with other compounds.

Synthesis Methods

(2Z)-N-acetyl-6,8-dichloro-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide can be synthesized via a two-step reaction. First, the starting material, 6,8-dichloro-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxylic acid, is reacted with acetic anhydride in the presence of pyridine to form the intermediate, N-acetyl-6,8-dichloro-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide. The intermediate is then reacted with sodium hydroxide to form the final product, (2Z)-N-acetyl-6,8-dichloro-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide.

properties

IUPAC Name

N-acetyl-6,8-dichloro-2-(4-fluorophenyl)iminochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl2FN2O3/c1-9(24)22-17(25)14-7-10-6-11(19)8-15(20)16(10)26-18(14)23-13-4-2-12(21)3-5-13/h2-8H,1H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCPWNZOMRXNGPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=O)C1=CC2=CC(=CC(=C2OC1=NC3=CC=C(C=C3)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl2FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-N-acetyl-6,8-dichloro-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide

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